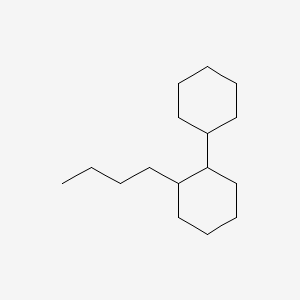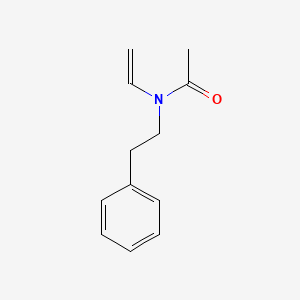
N-(2-Phenylethyl)-N-vinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)-N-vinylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a vinyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Phenylethyl)-N-vinylacetamide can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with vinyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the amide bond between the phenylethylamine and the vinyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize immobilized enzymes or catalysts to drive the reaction, ensuring consistent product quality and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(2-Phenylethyl)-N-vinylamine. Substitution reactions can lead to a variety of substituted amides, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
N-(2-Phenylethyl)-N-vinylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Phenylethyl)-N-vinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Phenylethyl)-N-vinylacetamide can be compared with other similar compounds, such as:
N-(2-Phenylethyl)acetamide: Lacks the vinyl group, resulting in different chemical properties and reactivity.
N-(2-Phenylethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both the phenylethyl and vinyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-ethenyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-13(11(2)14)10-9-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3 |
Clave InChI |
RXKURAFHYWEQPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCC1=CC=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


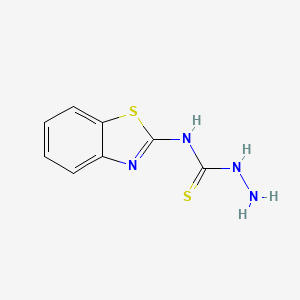

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

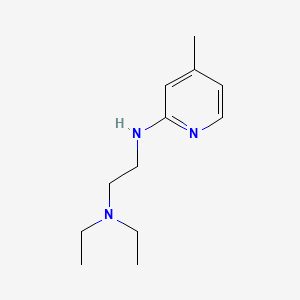
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

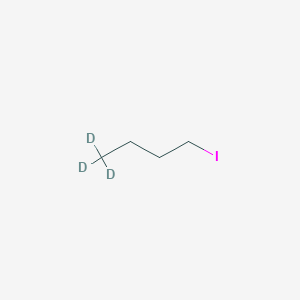
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
